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Abstract
This document provides a detailed protocol for the in vitro generation of influenza A virus

strains exhibiting reduced susceptibility to Onradivir, a novel inhibitor of the viral polymerase

basic protein 2 (PB2) subunit. The described methodology involves serial passage of the virus

in cell culture under escalating drug pressure. This protocol is intended for researchers in

virology and drug development to study resistance mechanisms, identify specific genetic

mutations conferring resistance, and evaluate the fitness of resistant variants.

Introduction
Onradivir (ZSP1273) is a potent antiviral agent that targets the PB2 subunit of the influenza A

virus polymerase complex, an essential component for viral RNA transcription and replication.

[1][2][3][4] Clinical trials have demonstrated its efficacy in treating uncomplicated influenza A

infections, positioning it as a valuable alternative to existing therapies like oseltamivir.[2][5] As

with any antiviral, the potential for the emergence of drug-resistant strains is a significant

concern that necessitates proactive laboratory investigation.[6][7]

The generation of resistant viruses in a controlled laboratory setting is a critical step in

understanding the genetic barrier to resistance, identifying key amino acid substitutions, and

developing next-generation inhibitors. The most common method for selecting resistant viruses

in vitro is through serial passage in cell culture in the presence of the antiviral agent.[8][9] This
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protocol outlines a comprehensive workflow for selecting and characterizing Onradivir-
resistant influenza A strains using Madin-Darby Canine Kidney (MDCK) cells.

Onradivir Mechanism of Action
Onradivir functions by inhibiting the cap-binding activity of the PB2 subunit of the influenza

virus RNA-dependent RNA polymerase. This inhibition prevents the virus from "snatching"

capped RNA primers from host pre-mRNAs, a crucial step for initiating the transcription of viral

mRNAs. By blocking this process, Onradivir effectively halts viral replication.
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Caption: Mechanism of Onradivir action on the influenza virus polymerase complex.
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Experimental Protocols
Materials and Reagents

Virus: Wild-type influenza A virus strain (e.g., A/California/07/2009 (H1N1) or a recent clinical

isolate).

Cells: Madin-Darby Canine Kidney (MDCK) cells.

Onradivir: Analytical grade compound, dissolved in DMSO to a stock concentration of 10

mM.

Media:

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Infection Medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1%

Penicillin-Streptomycin, and 2 µg/mL TPCK-treated trypsin.

Reagents for Virus Titration: Crystal violet solution, 10% formalin.

Reagents for RNA extraction and RT-PCR: Commercial kits for viral RNA extraction, primers

for amplifying the PB2 gene segment, reverse transcriptase, and high-fidelity DNA

polymerase.

Protocol 1: Determination of 50% Inhibitory
Concentration (IC₅₀)
Before initiating the resistance selection, the baseline susceptibility of the wild-type virus to

Onradivir must be determined.

Cell Seeding: Seed MDCK cells in 96-well plates at a density that forms a confluent

monolayer within 24 hours.

Drug Dilution: Prepare a 2-fold serial dilution of Onradivir in Infection Medium, starting from

a high concentration (e.g., 100 µM) down to a minimal concentration. Include a "no-drug"

control.
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Infection: Aspirate Growth Medium from the cells and wash with PBS. Infect the cells with the

wild-type influenza virus at a Multiplicity of Infection (MOI) of 0.01.

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of

the prepared Onradivir dilutions to the corresponding wells.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until

significant cytopathic effect (CPE) is observed in the no-drug control wells.

Quantification: Measure the antiviral activity. This can be done by quantifying cell viability

using an MTS assay or by collecting the supernatant to determine the viral titer via a plaque

assay or TCID₅₀ assay.

Calculation: Calculate the IC₅₀ value using a non-linear regression curve fit (e.g.,

log(inhibitor) vs. response) with appropriate software.

Protocol 2: Serial Passage for Resistance Selection
This protocol uses escalating concentrations of Onradivir to select for resistant viral

populations.
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Caption: Workflow for the in vitro selection of Onradivir-resistant influenza virus.

Initial Infection (Passage 1): Infect a T-25 flask of confluent MDCK cells with the wild-type

influenza virus at an MOI of 0.01. After adsorption, add Infection Medium containing

Onradivir at a sub-inhibitory concentration (e.g., 0.5x IC₅₀).

Incubation and Harvest: Incubate the flask at 37°C until 75-90% CPE is observed (typically

2-3 days). Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C.

This is the Passage 1 (P1) virus stock.

Subsequent Passages: Use the P1 virus stock to infect a fresh T-25 flask of MDCK cells.

This time, use Infection Medium containing Onradivir at a higher concentration (e.g., 1x

IC₅₀).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12427892?utm_src=pdf-body-img
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Escalation of Drug Pressure: Repeat the passage process. With each subsequent passage,

gradually increase the concentration of Onradivir (e.g., 2x, 4x, 8x IC₅₀). The key is to

increase the concentration only when the virus demonstrates robust replication at the current

concentration. If the virus fails to replicate, the previous concentration should be maintained

for one or two more passages.

Monitoring: At each passage, aliquot a portion of the harvested virus for:

Viral Titration: To ensure the virus is replicating.

Phenotypic Analysis: Periodically perform the IC₅₀ assay (Protocol 2.2) to check for a shift

in susceptibility.

Genotypic Analysis: Store samples for subsequent RNA extraction and sequencing of the

PB2 gene.

Termination: Continue the process for 15-20 passages or until a significant increase (e.g.,

>10-fold) in the IC₅₀ value is observed.

Protocol 3: Genotypic Characterization
RNA Extraction: Extract viral RNA from the supernatant of selected passages (e.g., P5, P10,

P15, and the final passage) using a commercial viral RNA extraction kit.

RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) to amplify the full coding

sequence of the PB2 gene. Use a high-fidelity polymerase to minimize PCR-introduced

errors.

Sequencing: Purify the PCR product and send it for Sanger sequencing. For analyzing mixed

populations, next-generation sequencing (NGS) is recommended.

Sequence Analysis: Align the sequences from the passaged viruses with the wild-type PB2

sequence to identify amino acid substitutions.

Data Presentation and Interpretation
Quantitative data should be meticulously recorded and summarized to track the evolution of

resistance over time.
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Table 1: Summary of Resistance Selection and
Characterization

Passage
Number

Onradivir
Conc. (µM)

Viral Titer
(log₁₀
TCID₅₀/mL)

Fold-
Change in
IC₅₀

IC₅₀ (µM)

PB2 Amino
Acid
Substitutio
ns

P0 (Wild-

Type)
0 7.5 1.0 0.5 None

P5 2.0 7.2 2.4 1.2
[Hypothetical:

K356R]

P10 8.0 6.8 11.2 5.6

[Hypothetical:

K356R,

D480N]

P15 32.0 6.5 45.8 22.9

[Hypothetical:

K356R,

D480N]

Note: Data presented in this table is hypothetical and for illustrative purposes only.

A significant fold-change in the IC₅₀ value, coupled with the consistent identification of specific

mutations in the PB2 gene, provides strong evidence for the generation of an Onradivir-
resistant strain. Further characterization, such as reverse genetics to confirm the role of

specific mutations and viral fitness assays (e.g., replication kinetics, competition assays),

should be performed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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